N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-12(2,3)11(16)14-10-13(17-7-6-15)4-8-18-9-5-13/h15H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMKVXWIEQNDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCSCC1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-thiopyran-4-yl core. This core can be synthesized through the cyclization of appropriate thioketones or thiols. Subsequent functionalization with the hydroxyethoxy group and the pivalamide moiety can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert the thiopyran ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various functional groups, such as the hydroxyethoxy group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Thiols and disulfides from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: This compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal properties can be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds share functional groups or motifs with N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide:
Key Observations:
- Heterocyclic Core Variations : The thiopyran ring in the target compound distinguishes it from pyridine (e.g., ) or benzene-based analogs (e.g., ). Sulfur in thiopyran may enhance lipophilicity or alter metabolic pathways compared to oxygenated rings .
- Functional Group Trade-offs : The hydroxyethoxy group in the target compound contrasts with silyl ethers (), halogens (), or aromatic amines (), impacting solubility and steric bulk.
- Pivalamide vs. Carboxamide : The tert-butyl pivalamide group offers steric protection against enzymatic hydrolysis, unlike simpler carboxamides (e.g., ), which may degrade more readily .
Functional Group Impact on Properties
- Hydroxyethoxy Group : Enhances water solubility compared to methoxy or silyl ethers ().
- Thiopyran vs. Pyridine : Sulfur’s polarizability may improve binding to metal ions or hydrophobic pockets in biological targets .
Research Findings and Data Gaps
- Structural Data : NMR and HRMS confirmed the identity of analogs (e.g., ), but the target compound lacks published spectroscopic validation .
- Pharmacological Data: No activity or toxicity data are available for the target compound, unlike pyridine derivatives () tested in kinase inhibition or antimicrobial assays.
- Synthetic Challenges : Low yields (e.g., 13% in ) highlight difficulties in functionalizing complex heterocycles.
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Structural Overview
The compound features a unique structure comprising a tetrahydrothiopyran moiety linked to a pivalamide group through a methylene bridge. The presence of the hydroxyethoxy substituent enhances its solubility and bioavailability, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 300.38 g/mol .
Enzyme Inhibition
This compound exhibits significant enzyme inhibition properties, particularly against various target enzymes involved in metabolic pathways. Studies indicate that the compound interacts with the active sites of these enzymes, thereby modulating their activity. The thiophene ring within the structure is believed to play a critical role in these interactions, enhancing binding affinity and specificity.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. Specifically, it has shown efficacy against herpes viruses, including HSV-1 and HSV-2, as well as varicella-zoster virus (VZV). The compound's mechanism involves inhibiting viral replication by interfering with viral enzymes necessary for nucleic acid synthesis .
Case Studies
- Antiviral Efficacy : A study conducted on various derivatives of tetrahydrothiopyran compounds demonstrated that this compound exhibited an EC50 value of approximately 0.075 µM against VZV, indicating strong antiviral activity .
- Enzyme Interaction Studies : Interaction studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it was found to inhibit the activity of certain kinases that are overactive in cancer cells, leading to reduced cellular proliferation in vitro.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(2-hydroxyethyl)-tetrahydrothiopyran | C11H19NO3S | 233.35 g/mol | Moderate antiviral |
| N-(pivaloyl)-tetrahydrothiopyran | C10H17NO2S | 199.32 g/mol | Low enzyme inhibition |
| N-(pivaloyl)-1-methyltriazole | C12H18N4O3S | 300.38 g/mol | Strong enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
